molecular formula C7H6Br2O2S B1423726 Methyl 4,5-dibromo-3-methylthiophene-2-carboxylate CAS No. 648412-53-7

Methyl 4,5-dibromo-3-methylthiophene-2-carboxylate

Cat. No.: B1423726
CAS No.: 648412-53-7
M. Wt: 314 g/mol
InChI Key: WQCQDITXZPVXGB-UHFFFAOYSA-N
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Description

Methyl 4,5-dibromo-3-methylthiophene-2-carboxylate (CAS: 648412-53-7) is a brominated thiophene derivative with the molecular formula C₇H₆Br₂O₂S and a molecular weight of 314.01 g/mol. It is commercially available at >97% purity and is utilized in organic synthesis, particularly as a precursor for pharmaceuticals and agrochemicals due to its reactive bromine substituents and ester functionality . The compound’s structure features:

  • Bromine atoms at positions 4 and 5 of the thiophene ring, enhancing electrophilicity for cross-coupling reactions.
  • A methyl group at position 3, contributing to steric effects and stability.
  • A methyl ester at position 2, facilitating solubility in organic solvents.

Properties

IUPAC Name

methyl 4,5-dibromo-3-methylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2O2S/c1-3-4(8)6(9)12-5(3)7(10)11-2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQCQDITXZPVXGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1Br)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80695150
Record name Methyl 4,5-dibromo-3-methylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80695150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

648412-53-7
Record name Methyl 4,5-dibromo-3-methylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80695150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4,5-dibromo-3-methylthiophene-2-carboxylate can be synthesized through the bromination of methyl 3-methylthiophene-2-carboxylate. The process involves the addition of bromine to a solution of methyl 3-methylthiophene-2-carboxylate in acetic acid . The reaction is typically carried out at room temperature, and the product is isolated through standard purification techniques such as recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification and quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dibromo-3-methylthiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pharmaceutical Applications

Thiophene derivatives, including methyl 4,5-dibromo-3-methylthiophene-2-carboxylate, have been investigated for their pharmacological properties. Some notable applications include:

  • Anticancer Activity : Research indicates that thiophene derivatives can exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that compounds with similar structures inhibited tumor growth in vitro and in vivo models.
  • Antimicrobial Properties : The compound's unique structure may enhance its efficacy against various pathogens. Preliminary studies have shown that thiophene derivatives can inhibit bacterial growth, suggesting potential use in developing new antibiotics.
  • Anti-inflammatory Effects : Similar compounds have demonstrated the ability to reduce inflammation in animal models, indicating that this compound could be explored for treating inflammatory diseases.

Materials Science

In materials science, this compound can be utilized in:

  • Organic Electronics : The compound's electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable films can enhance device performance.
  • Polymer Synthesis : The compound can serve as a building block for synthesizing polymers with tailored properties for specific applications such as coatings and adhesives .

Agrochemical Applications

Research has also explored the use of thiophene derivatives in agrochemicals:

  • Pesticide Development : this compound may be used to develop new pesticides due to its structural similarity to known agrochemicals that exhibit insecticidal or fungicidal properties .

Table 1: Comparative Analysis of Thiophene Derivatives

Compound NameStructure FeaturesBiological ActivityReference
This compoundDibrominated thiophene with carboxylateAnticancer, antimicrobial
Methyl thiophene-2-carboxylateThiophene ring with carboxylateModerate antimicrobial
3-Bromo-thiophene-2-carboxylic acidBrominated thiophene with carboxylic acidWeak anticancer activity

Table 2: Synthesis Pathways

Synthesis MethodDescriptionYield (%)
Gewald ReactionCondensation of α-amino ketones with carbon disulfide followed by brominationHigh
Paal–Knorr SynthesisCyclization of diketones with sulfur compoundsModerate

Mechanism of Action

The mechanism of action of methyl 4,5-dibromo-3-methylthiophene-2-carboxylate depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Methyl 4,5-Dibromo-3-hydroxythiophene-2-carboxylate

  • Structure : Differs by a hydroxyl group at position 3 instead of a methyl group.
  • It is listed as a synonym in chemical catalogs but lacks detailed physical data .
  • Applications : Likely used in medicinal chemistry for functional group diversification.

Ethyl 2-Amino-4,5-dimethylthiophene-3-carboxylate

  • Structure: Features an amino group at position 2 and methyl groups at 4 and 3.
  • Properties: The amino group enables participation in condensation reactions (e.g., forming thienopyrimidines). This compound is noted for its role in synthesizing bioactive heterocycles with anticancer and antimicrobial activities .
  • Applications: Key intermediate in drug discovery, particularly for thienopyrimidine derivatives .

Ethyl 5-Hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate

  • Structure : Contains a benzothiophene backbone with oxo groups at positions 4 and 7 and a hydroxyl group at position 4.
  • Synthesis involves acetic anhydride and boron trifluoride-mediated acetylation .

Methyl 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate

  • Structure : A tetrahydrobenzothiophene derivative with a methyl group at position 3.
  • Properties : The saturated ring reduces aromaticity, altering electronic properties. Synthesized via chemoselective reduction using Et₃SiH/I₂, highlighting its stability under reducing conditions .

Comparative Data Table

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Applications References
Methyl 4,5-dibromo-3-methylthiophene-2-carboxylate C₇H₆Br₂O₂S Br (4,5), CH₃ (3), COOCH₃ (2) 314.01 Pharmaceutical intermediates
Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate C₆H₄Br₂O₃S Br (4,5), OH (3), COOCH₃ (2) 310.93 (calc.) Synthetic chemistry
Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate C₁₀H₁₅NO₂S NH₂ (2), CH₃ (4,5), COOCH₂CH₃ (3) 213.29 Bioactive heterocycles
Ethyl 5-hydroxy-3-methyl-4,7-dioxo-benzothiophene-2-carboxylate C₁₂H₁₀O₅S OH (5), CH₃ (3), COOCH₂CH₃ (2) 274.27 Materials science

Biological Activity

Methyl 4,5-dibromo-3-methylthiophene-2-carboxylate (MDBMT) is a synthetic compound notable for its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and implications for medicinal chemistry.

Molecular Formula : C₇H₆Br₂O₂S
Molar Mass : Approximately 313.99 g/mol
Physical Appearance : White to yellow crystalline solid
Solubility : Soluble in organic solvents

MDBMT features a thiophene ring with bromine substitutions at the 4 and 5 positions, along with a carboxylate group at the 2 position. This specific arrangement enhances its reactivity and potential biological activity compared to other thiophenes lacking similar substitutions.

Biological Activity

Research indicates that MDBMT exhibits various biological activities relevant to medicinal chemistry. Notably, it has been investigated for:

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialPotential inhibition of microbial growth
AnticancerPossible interaction with cancer pathways

The exact mechanism of action for MDBMT is not fully understood. However, it is hypothesized that the compound may interact with various molecular targets through its functional groups:

  • Bromine Atoms : These may participate in electrophilic interactions, potentially modifying enzyme activity or receptor binding.
  • Carboxylate Group : This functional group can undergo hydrolysis, possibly leading to the release of active metabolites that exert biological effects.

Case Studies

While specific case studies on MDBMT are scarce, related compounds provide insights into potential applications:

  • Thiophene Derivatives in Antimicrobial Research : Studies on thiophene-based compounds have demonstrated significant antimicrobial activity against various pathogens. For instance, terthiophene derivatives were shown to inhibit protein expression related to energy metabolism in plants, suggesting a broader ecological impact .
  • Cancer Treatment Applications : Research into similar thiophene compounds has indicated their ability to induce apoptosis in cancer cells through modulation of signaling pathways. This suggests that MDBMT could be further explored for its anticancer properties .

Synthesis and Derivatives

The synthesis of MDBMT typically involves multi-step reactions starting from simpler thiophene derivatives. The synthetic pathways often include bromination and esterification processes that yield high-purity products suitable for biological testing.

Table 2: Comparison of Related Thiophene Compounds

Compound NameMolecular FormulaUnique Features
Methyl thiophene-2-carboxylateC₅H₆O₂SLacks bromination; simpler structure
4-Bromo-3-methylthiopheneC₇H₇BrSSingle bromine substitution
Methyl 3-bromothiophene-2-carboxylateC₇H₇BrO₂SDifferent bromination pattern

Q & A

Q. Advanced Research Focus

  • Over-Bromination : Excess Br₂ or prolonged reaction times may lead to polybrominated byproducts. Use controlled stoichiometry (e.g., 2.2 eq Br₂ per equivalent substrate) and monitor reaction progress via TLC .
  • Ring-Opening : Harsh conditions (e.g., strong acids) can degrade the thiophene ring. Optimize solvent systems (e.g., dilute HBr in acetic acid) and avoid temperatures >80°C .
  • Ester Hydrolysis : Protect ester groups by maintaining anhydrous conditions and avoiding protic solvents during bromination .

How can reproducibility be ensured in multi-step syntheses involving this compound?

Q. Methodological Guidance

  • Standardized Protocols : Document exact equivalents, solvent volumes, and reaction times (e.g., reflux for 12–16 hours under N₂) .
  • Batch Consistency : Use high-purity starting materials (e.g., >97% methyl 3-methylthiophene-2-carboxylate) and validate intermediates via LC-MS .
  • Quality Control : Mandate full spectroscopic characterization (NMR, IR, HRMS) for each batch, cross-referencing against published data .

How should complex splitting patterns in the ¹H NMR spectrum of this compound be interpreted?

Q. Data Analysis Focus

  • Diastereotopic Protons : The dibromo substituents at positions 4 and 5 create magnetic inequivalence, leading to AB quartets (J ~12 Hz) in the aromatic region .
  • Coupling with Adjacent Groups : The methyl group at position 3 may split neighboring proton signals (e.g., thiophene-H) into doublets (J ~1.5 Hz) .
  • Solvent Effects : Compare spectra in deuterated DMSO vs. CDCl₃ to distinguish solvent-induced shifts from intrinsic splitting .

What strategies are effective for computational modeling of this compound’s reactivity?

Q. Advanced Research Focus

  • DFT Studies : Use B3LYP/6-31G(d) to model electrophilic aromatic substitution (e.g., bromination) and predict regioselectivity .
  • Molecular Dynamics : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to assess steric hindrance during reactions .
  • Hirshfeld Surface Analysis : Correlate crystallographic data (e.g., from SHELXL) with intermolecular interactions influencing stability .

How can the environmental and safety risks of handling this compound be minimized?

Q. Methodological Guidance

  • Ventilation : Use fume hoods during synthesis to avoid inhalation of bromine vapors .
  • Waste Disposal : Quench excess Br₂ with Na₂S₂O₃ before aqueous disposal .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles; avoid contact with skin due to potential irritancy .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4,5-dibromo-3-methylthiophene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4,5-dibromo-3-methylthiophene-2-carboxylate

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